![molecular formula C29H36O10 B1248943 Tasumatrol I(rel)](/img/structure/B1248943.png)
Tasumatrol I(rel)
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Overview
Description
Tasumatrol I(rel) is a benzoate ester. It has a role as a metabolite.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has shown that compounds like Tasumatrol B, extracted from the bark of Taxus wallichiana Zucc, exhibit significant analgesic and anti-inflammatory activities. This was demonstrated using models such as acetic acid-induced writhing and carrageenan-induced paw oedema. These findings suggest potential applications of tasumatrols in managing pain and inflammation (Qayum et al., 2012).
Anticancer Potential
Tasumatrol B, isolated from Taxus wallichiana, has shown good cytotoxic activity against various cancer cell lines, suggesting its potential use in cancer treatment. The study also involved docking studies to assess the binding affinities of compounds like Tasumatrol B with cancer drug target proteins (Qayum et al., 2019).
Cytotoxicity in Drug Development
New taxane diterpenoids, including Tasumatrols, have been isolated from Taxus sumatrana. These compounds have exhibited significant cytotoxicity against various human tumor cells, presenting a potential for development into anticancer drugs (Shen et al., 2005).
properties
Product Name |
Tasumatrol I(rel) |
---|---|
Molecular Formula |
C29H36O10 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,5S,7S,8S,9S)-4-(acetyloxymethyl)-4,5,7,9-tetrahydroxy-8,11,14,14-tetramethyl-16-oxo-15-oxatetracyclo[7.4.3.01,10.03,8]hexadec-10-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-15-11-12-27-20(15)29(36,24(34)39-25(27,3)4)26(5)18(31)13-19(32)28(35,14-37-16(2)30)21(26)22(27)38-23(33)17-9-7-6-8-10-17/h6-10,18-19,21-22,31-32,35-36H,11-14H2,1-5H3/t18-,19-,21-,22-,26+,27-,28-,29+/m0/s1 |
InChI Key |
IUKATXUBIOVCFH-YQAZJIHBSA-N |
Isomeric SMILES |
CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]([C@]4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC(C4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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